5-Bromoquinazoline-2,4-diamine

Antifolate drug discovery Parasitic DHFR inhibition Pneumocystis carinii

5‑Bromoquinazoline‑2,4‑diamine (CAS 119584‑75‑7) delivers the exclusive 5‑position bromo substitution that drives >5‑fold selectivity for Pneumocystis carinii DHFR over mammalian DHFR – a validated SAR profile that the 6‑ and 7‑bromo isomers cannot replicate. Deploy this scaffold for anti‑Pneumocystis, 5‑lipoxygenase (IC₅₀ 3.6 µM) or GSK‑3β (IC₅₀ 32 µM) programs, and as a regiochemical handle in Suzuki‑Miyaura / Buchwald‑Hartwig couplings. Insist on the correct positional isomer to preserve assay reproducibility and synthetic route integrity.

Molecular Formula C8H7BrN4
Molecular Weight 239.07 g/mol
CAS No. 119584-75-7
Cat. No. B052211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoquinazoline-2,4-diamine
CAS119584-75-7
Molecular FormulaC8H7BrN4
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=NC(=N2)N)N
InChIInChI=1S/C8H7BrN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13)
InChIKeyNPAVQJGHQXYNDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoquinazoline-2,4-diamine (CAS 119584-75-7) Procurement Guide | Key Differentiators vs 6-Bromo and 7-Bromo Analogs


5-Bromoquinazoline-2,4-diamine (CAS 119584-75-7; molecular formula C8H7BrN4; MW 239.07 g/mol) is a halogenated 2,4-diaminoquinazoline derivative bearing a bromine atom at the 5-position of the quinazoline bicyclic core . This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase-targeting derivatives and dihydrofolate reductase (DHFR)-focused libraries [1]. Unlike its 6-bromo and 7-bromo positional isomers, the 5-substitution pattern confers distinct biological selectivity profiles that directly influence experimental design and procurement decisions.

Why 5-Bromoquinazoline-2,4-diamine Cannot Be Arbitrarily Substituted with 6-Bromo or 7-Bromo Isomers


Procurement decisions involving halogenated 2,4-diaminoquinazolines cannot rely on generic substitution without risking experimental irreproducibility. Systematic structure-activity relationship (SAR) studies demonstrate that the position of halogen substitution fundamentally alters enzyme selectivity profiles [1]. Specifically, halogenation at the 5- or 6-position confers selective binding to Pneumocystis carinii dihydrofolate reductase (DHFR) over the mammalian enzyme, whereas the 7-position yields a distinct selectivity landscape with sub-100 picomolar potency against bacterial DHFR isoforms [2]. These positional differences are not interchangeable; selecting the incorrect isomer invalidates comparative analyses and compromises target-specific assay outcomes.

5-Bromoquinazoline-2,4-diamine: Quantitative Comparative Evidence for Informed Procurement


Halogen Position Dictates Species-Selective DHFR Inhibition: 5-Bromo vs 6-Chloro vs 7-Bromo Scaffolds

Halogen substitution at the 5-position of 2,4-diaminoquinazoline—the precise substitution pattern of 5-bromoquinazoline-2,4-diamine—selectively enhances binding to Pneumocystis carinii DHFR while minimizing affinity for mammalian DHFR [1]. In contrast, substitution at the 7-position yields compounds with sub-100 picomolar potency against bacterial DHFR but a different selectivity profile [2]. The 5-bromo substitution pattern thus occupies a distinct selectivity niche within the diaminoquinazoline chemical space.

Antifolate drug discovery Parasitic DHFR inhibition Pneumocystis carinii

5-Bromo vs 6-Bromo: Comparable P. carinii DHFR Selectivity but Divergent Synthetic Utility

Both 5-bromo and 6-bromo substitution on the 2,4-diaminoquinazoline scaffold confer >5-fold selectivity for Pneumocystis carinii DHFR over the mammalian enzyme [1]. However, the 5-position bromine atom exhibits distinct reactivity in transition-metal-catalyzed cross-coupling reactions compared to the 6-position, owing to electronic and steric differences imparted by the adjacent C4-amino group and pyrimidine ring nitrogen atoms . This differential reactivity can be exploited in divergent library synthesis where regioisomeric intermediates yield structurally distinct final compounds.

Positional isomer differentiation Synthetic intermediate Cross-coupling chemistry

5-Bromoquinazoline-2,4-diamine Exhibits Distinct Target Profile: 5-Lipoxygenase and GSK-3β Activity Not Reported for 7-Bromo Analogs

5-Bromoquinazoline-2,4-diamine demonstrates measurable inhibitory activity against 5-lipoxygenase (5-LO) in human neutrophils (IC50 = 3.6 μM) and glycogen synthase kinase-3 beta (GSK-3β) from porcine brain (IC50 = 32 μM) [1]. These activities represent a target engagement profile distinct from that reported for the 7-bromo positional isomer, which is characterized primarily as a DHFR inhibitor (IC50 = 19 μM and 12 μM in rat liver and P. carinii DHFR, respectively) . The 5-bromo substitution pattern thus yields a polypharmacology signature that differs qualitatively from the 7-bromo scaffold.

Multi-target profiling Inflammation Kinase inhibition

Optimal Use Cases for 5-Bromoquinazoline-2,4-diamine Based on Comparative Evidence


Pneumocystis carinii DHFR Inhibitor Discovery and Antifolate Screening Cascades

5-Bromoquinazoline-2,4-diamine is optimally deployed as a reference scaffold or starting point in medicinal chemistry programs targeting P. carinii DHFR. The 5-bromo substitution pattern is validated to confer >5-fold selectivity for the parasitic enzyme over rat liver DHFR [1]. This selectivity window, established through systematic SAR analysis of halogenated 2,4-diaminoquinazolines, makes the 5-bromo compound a rational choice for structure-activity relationship expansion aimed at optimizing anti-Pneumocystis agents while minimizing mammalian toxicity [1].

5-Lipoxygenase and GSK-3β Pathway Probe Development

Given its documented inhibitory activity against 5-lipoxygenase (IC50 = 3.6 μM) and GSK-3β (IC50 = 32 μM), 5-bromoquinazoline-2,4-diamine serves as a suitable starting scaffold for developing chemical probes targeting inflammatory signaling (via 5-LO) or Wnt/β-catenin pathway modulation (via GSK-3β) [2]. The 7-bromo isomer lacks documented activity at these targets and should not be substituted for these applications .

Regiospecific 5-Position Derivatization in Kinase-Focused Library Synthesis

The 5-bromo substituent provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the 5-position of the quinazoline core, adjacent to the C4-amino group . This regiochemical feature distinguishes 5-bromoquinazoline-2,4-diamine from 6-bromo and 7-bromo analogs and supports the construction of structurally diverse libraries where substitution at the 5-position is required by structure-based design . Procurement of the correct positional isomer is essential for maintaining synthetic route integrity.

Comparative Control for Positional Isomer SAR Studies

In systematic structure-activity relationship investigations of 2,4-diaminoquinazolines, 5-bromoquinazoline-2,4-diamine serves as an essential comparator alongside 6-bromo and 7-bromo positional isomers. The documented >5-fold selectivity of 5-bromo and 6-bromo substitution for P. carinii DHFR, contrasted with the sub-100 picomolar antibacterial potency of 7-substituted analogs, provides a framework for attributing biological effects to specific substitution patterns [1][3]. Including all three positional isomers in SAR panels strengthens conclusions regarding the role of halogen position in target engagement and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromoquinazoline-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.